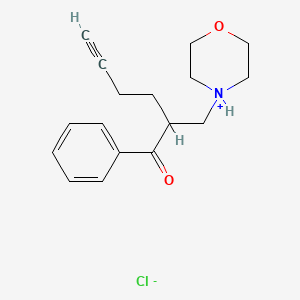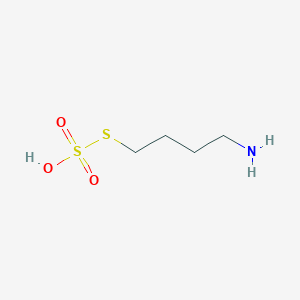![molecular formula C24H16N2O4 B15342412 Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)
Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that features a biphenyl core with two pyridin-2-yl groups and two carboxylate groups at the 4,4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-dibromobiphenyl with pyridin-2-ylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridin-2-yl rings .
Wissenschaftliche Forschungsanwendungen
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its pyridin-2-yl and carboxylate groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the carboxylate groups, making it less versatile in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand, but with a different ring structure that affects its binding properties.
2,2’-Bipyridine: Similar to 4,4’-bipyridine but with nitrogen atoms in different positions, leading to different coordination behavior.
Uniqueness
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its combination of pyridin-2-yl and carboxylate groups, which provide multiple coordination sites and allow for the formation of complex structures with diverse properties. This makes it particularly valuable in the design of new materials and catalysts .
Eigenschaften
Molekularformel |
C24H16N2O4 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
pyridin-2-yl 4-(4-pyridin-2-yloxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C24H16N2O4/c27-23(29-21-5-1-3-15-25-21)19-11-7-17(8-12-19)18-9-13-20(14-10-18)24(28)30-22-6-2-4-16-26-22/h1-16H |
InChI-Schlüssel |
CUUCZNQKVZJIFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


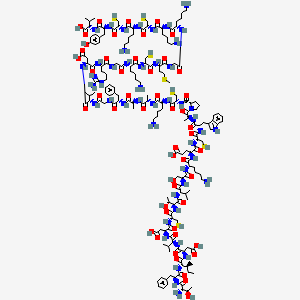
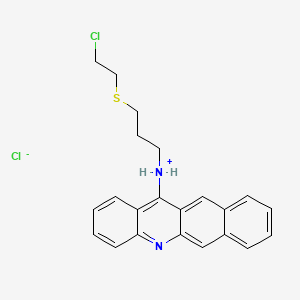
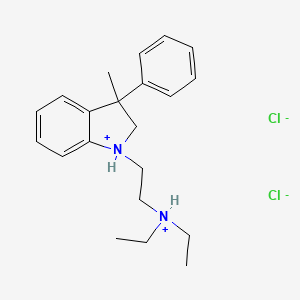

![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
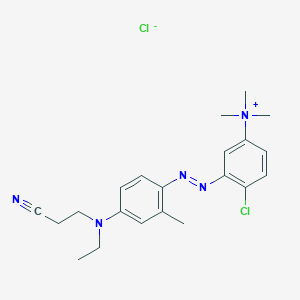
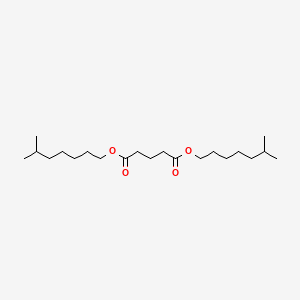

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
